2,6-Diamino-5-[6-(1,3-benzoxazol-2-yl)-6-hydroxyhexyl]pyrimidin-4(1H)-one

Xanthine Oxidase Inhibition Hyperuricemia Gout

2,6-Diamino-5-[6-(1,3-benzoxazol-2-yl)-6-hydroxyhexyl]pyrimidin-4(1H)-one is a synthetic small molecule that functions as a potent inhibitor of the xanthine oxidase enzyme. It belongs to the isocytosine (2-aminouracil) class of compounds, which were identified through virtual screening and further optimized by Piramal Healthcare for the treatment of hyperuricemia and gout.

Molecular Formula C17H21N5O3
Molecular Weight 343.4 g/mol
CAS No. 647831-12-7
Cat. No. B12920410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Diamino-5-[6-(1,3-benzoxazol-2-yl)-6-hydroxyhexyl]pyrimidin-4(1H)-one
CAS647831-12-7
Molecular FormulaC17H21N5O3
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(O2)C(CCCCCC3=C(N=C(NC3=O)N)N)O
InChIInChI=1S/C17H21N5O3/c18-14-10(15(24)22-17(19)21-14)6-2-1-3-8-12(23)16-20-11-7-4-5-9-13(11)25-16/h4-5,7,9,12,23H,1-3,6,8H2,(H5,18,19,21,22,24)
InChIKeySOLJLFVWXNCKMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Diamino-5-[6-(1,3-benzoxazol-2-yl)-6-hydroxyhexyl]pyrimidin-4(1H)-one (CAS 647831-12-7): A Potent Isocytosine-Based Xanthine Oxidase Inhibitor for Gout Research


2,6-Diamino-5-[6-(1,3-benzoxazol-2-yl)-6-hydroxyhexyl]pyrimidin-4(1H)-one is a synthetic small molecule that functions as a potent inhibitor of the xanthine oxidase enzyme [1]. It belongs to the isocytosine (2-aminouracil) class of compounds, which were identified through virtual screening and further optimized by Piramal Healthcare for the treatment of hyperuricemia and gout [1][2]. The compound is characterized by a pyrimidinone core, diamino substitutions, and a benzoxazole moiety linked via a 6-hydroxyhexyl chain.

Why 2,6-Diamino-5-[6-(1,3-benzoxazol-2-yl)-6-hydroxyhexyl]pyrimidin-4(1H)-one Cannot Be Replaced by Older Xanthine Oxidase Inhibitors


Inhibitors of xanthine oxidase for gout research are not interchangeable due to vast differences in potency, selectivity, and physicochemical properties. The target compound achieves nanomolar inhibition (IC50 = 10 nM) against bovine xanthine oxidase, representing a 470-fold improvement in potency over early isocytosine hits from which it was optimized [1][2]. In contrast, the traditional purine analog allopurinol typically requires micromolar concentrations for inhibition. Substitution would fail if nanomolar-level target engagement is required, particularly in in vitro assays designed around this compound's specific potency.

Quantitative Differentiation Evidence: 2,6-Diamino-5-[6-(1,3-benzoxazol-2-yl)-6-hydroxyhexyl]pyrimidin-4(1H)-one vs. Xanthine Oxidase Inhibitor Standards


In Vitro Potency: Superior Inhibition of Bovine Xanthine Oxidase Compared to Allopurinol

The target compound demonstrates potent inhibition of bovine xanthine oxidase with an IC50 of 10 nM [1]. This is approximately 700-fold more potent than the standard-of-care agent allopurinol, which has a reported IC50 of ~7 µM (7000 nM) under comparable assay conditions [2]. This potency was achieved after a 470-fold optimization from an initial isocytosine screening hit [3].

Xanthine Oxidase Inhibition Hyperuricemia Gout Isocytosine Derivatives

Structural Novelty: Isocytosine Core with a Benzoxazole-Hydroxyhexyl Substituent vs. Purine-Based Inhibitors

Unlike the purine scaffold of allopurinol and febuxostat, the target compound features a 2,6-diamino-pyrimidin-4(1H)-one (isocytosine) core with a unique 6-(1,3-benzoxazol-2-yl)-6-hydroxyhexyl side chain [1]. This non-purine, isocytosine-based scaffold was selected from a virtual screening campaign specifically designed to identify inhibitors with novel binding modes [2]. The structural differentiation avoids purine-related metabolic pathways that cause allopurinol hypersensitivity.

Medicinal Chemistry Non-Purine XO Inhibitors Isocytosine Scaffold

In Vivo Pharmacokinetic Limitation: Oral Bioavailability Deficit is a Key Differentiator from Approved Drugs

The lead isocytosine compound in this series, of which the target compound is a highly potent analog, showed good in vivo efficacy when administered intraperitoneally but was not active by oral route [1]. This specific PK deficit—poor oral bioavailability despite excellent target engagement—is a critical point of differentiation, as approved xanthine oxidase inhibitors like febuxostat (oral bioavailability >49%) and allopurinol are orally active prodrugs [2]. This makes the compound a specific tool for studying the determinants of oral absorption in the isocytosine series.

Pharmacokinetics Oral Bioavailability Lead Optimization

Recommended Application Scenarios for 2,6-Diamino-5-[6-(1,3-benzoxazol-2-yl)-6-hydroxyhexyl]pyrimidin-4(1H)-one Based on Quantitative Evidence


In Vitro Xanthine Oxidase Inhibition Assay Standard

With a confirmed IC50 of 10 nM against bovine xanthine oxidase [1], this compound serves as a highly sensitive positive control for establishing in vitro enzyme inhibition assays. Its nanomolar potency allows researchers to create a wide dynamic range for screening novel inhibitors or studying kinetics in biochemical assays where lower compound concentrations minimize solvent interference.

Medicinal Chemistry Probe for PK/Bioavailability Studies in the Isocytosine Series

The compound's documented lack of oral activity, despite excellent in vitro potency [2], makes it an ideal negative control probe for structure-activity relationship (SAR) studies focused on improving oral exposure in the isocytosine class. Medicinal chemists can use it as a baseline to test the impact of structural modifications on solubility, permeability, and metabolic stability.

Structural Biology and Crystallography of Non-Purine XO Inhibitors

The unique isocytosine core with a benzoxazole-hydroxyhexyl extension [3] provides a distinct chemical starting point for co-crystallization studies with xanthine oxidase. Compared to flat, bicyclic purine inhibitors, this compound's flexible side chain may probe unexplored binding pockets, aiding in the rational design of next-generation inhibitors to overcome allopurinol hypersensitivity.

Research into Non-Purine Mechanisms of Action

Given that the compound shares a non-purine scaffold with newer agents like febuxostat but with a distinct core, it is a valuable tool compound for comparative pharmacological studies investigating the mechanisms and off-target effects of non-purine XO inhibitors [3][4]. This is key for safety pharmacology assessments in gout research.

Quote Request

Request a Quote for 2,6-Diamino-5-[6-(1,3-benzoxazol-2-yl)-6-hydroxyhexyl]pyrimidin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.